1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione
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Description
“1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione” is a derivative of pyrazine . Pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It’s worth noting that pyrazine and its derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a topic of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : A study by Kurkin et al. (2009) explored the synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives. This work involved nucleophilic substitution, reduction, acylation, and cyclization processes, highlighting the compound's flexibility in chemical synthesis.
Ultrasound-promoted Synthesis : The work of Nikpassand et al. (2010) demonstrated a three-component regioselective reaction under ultrasound irradiation to synthesize fused polycyclic derivatives of pyrazolo[3,4-b]pyridines, related to 1-methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione.
Chemiluminescence Studies : Tominaga et al. (1995) investigated the chemiluminescence properties of certain tricyclic pyridazine derivatives, including those related to this compound. Some derivatives exhibited higher light production efficiency than luminol, indicating potential applications in analytical chemistry (Tominaga et al., 1995).
Potential Therapeutic Applications
Metabotropic Glutamate Receptor Modulation : Zhang et al. (2014) studied a series of pyrazolopyrazines as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators. One compound, closely related to this compound, showed potential in treating Parkinsonian nonhuman primate models (Zhang et al., 2014).
KRAS Covalent Inhibitors for Cancer Treatment : In 2022, De described the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors, useful for treating cancer and diseases associated with KRAS activity (De, 2022).
Material Science Applications
- Organic Thin-Film Transistors : Hong et al. (2013) synthesized low band-gap conjugated polymers containing derivatives of pyrazine-2,3-dione, demonstrating ambipolar transport in organic thin film transistors (OTFTs) (Hong et al., 2013).
Properties
IUPAC Name |
1-methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13-6-7-14(11(16)10(13)15)8-9-4-2-3-5-12-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFQENBYKPKLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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